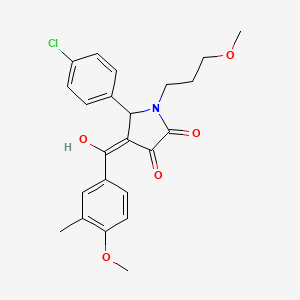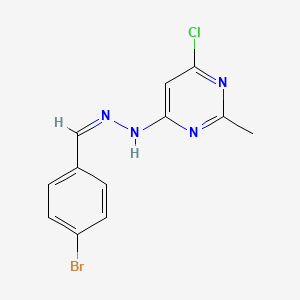![molecular formula C16H21NO6 B5365367 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5365367.png)
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol, also known as BDAHA, is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. BDAHA is a synthetic molecule that has been developed as a potential inhibitor of glycosidases, which are enzymes that play a critical role in many biological processes. In
Mechanism of Action
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol works by binding to the active site of glycosidases, preventing them from breaking down complex carbohydrates. This inhibition can have a significant impact on various biological processes, including cell signaling, protein synthesis, and energy metabolism. This compound has been shown to selectively inhibit specific glycosidases, making it a potentially valuable tool for studying the role of these enzymes in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biological processes, including cell signaling, protein synthesis, and energy metabolism. Its inhibition of glycosidases can lead to the accumulation of complex carbohydrates, which can have downstream effects on various cellular pathways. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potentially valuable tool for studying the role of these pathways in various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol in lab experiments is its ability to selectively inhibit specific glycosidases. This specificity can allow researchers to study the role of these enzymes in various biological processes and diseases. Additionally, this compound has been shown to have low toxicity and good stability, making it a potentially valuable tool for in vivo studies.
However, there are also limitations to using this compound in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and its high cost may limit its use in some research settings. Additionally, the specificity of this compound may also limit its use in some studies, as it may not be effective against all glycosidases.
Future Directions
There are several future directions for the use of 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol in scientific research. One potential area of study is the role of glycosidases in cancer and other diseases. This compound has shown promising results in preclinical studies for its potential use in the treatment of these diseases. Additionally, the anti-inflammatory and antioxidant properties of this compound may also make it a valuable tool for studying these pathways in various diseases.
Another potential future direction for the use of this compound is in the development of new therapies for viral infections. Glycosidases play a critical role in the entry and replication of many viruses, and their inhibition has been shown to have a significant impact on viral infections. This compound has been studied for its potential use in the treatment of viral infections, and its specificity for glycosidases may make it a valuable tool for developing new antiviral therapies.
Conclusion:
In conclusion, this compound is a synthetic molecule that has gained attention in the scientific community for its potential use in various research applications. Its ability to selectively inhibit specific glycosidases makes it a potentially valuable tool for studying the role of these enzymes in various biological processes and diseases. While there are limitations to using this compound in lab experiments, its promising results in preclinical studies and potential future directions make it an exciting area of research for the scientific community.
Synthesis Methods
The synthesis of 1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol involves the reaction of 5-hydroxymethylfurfural (HMF) with 3,4-methylenedioxyphenol (MDP) followed by the addition of azepane. The resulting product is then acetylated with acetic anhydride and subsequently treated with sodium hydroxide to obtain the final product, this compound. The synthesis method of this compound is a complex process that requires careful attention to detail and expertise in organic chemistry.
Scientific Research Applications
1-[(1,3-benzodioxol-5-yloxy)acetyl]-4-(hydroxymethyl)-4-azepanol has been identified as a potential inhibitor of glycosidases, which are enzymes that play a critical role in many biological processes. Glycosidases are involved in the breakdown of complex carbohydrates, such as starch and glycogen, and their inhibition has been shown to have a significant impact on various diseases, including cancer, diabetes, and viral infections. This compound has been studied for its potential use in the treatment of these diseases and has shown promising results in preclinical studies.
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yloxy)-1-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c18-10-16(20)4-1-6-17(7-5-16)15(19)9-21-12-2-3-13-14(8-12)23-11-22-13/h2-3,8,18,20H,1,4-7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRHJQBJFQDKSKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)COC2=CC3=C(C=C2)OCO3)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-difluorophenyl)sulfonyl]pyrrolidine](/img/structure/B5365288.png)
![ethyl 4-cyano-5-[(ethoxymethylene)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5365292.png)
![N-(cyclopropylmethyl)-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5365299.png)
![6-[3-(hydroxymethyl)phenyl]-N-[(1-isobutylpyrrolidin-3-yl)methyl]nicotinamide](/img/structure/B5365306.png)
![N-[(3-methyl-5,6,7,8-tetrahydro-2,7-naphthyridin-4-yl)methyl]-1H-1,2,3-triazole-5-carboxamide dihydrochloride](/img/structure/B5365312.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]benzamide](/img/structure/B5365323.png)
![11-[(4-isopropyl-1,3-thiazol-2-yl)carbonyl]-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5365327.png)
![(1S)-2-[2-(4-methoxybenzyl)-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]-2-oxo-1-phenylethanol](/img/structure/B5365334.png)
![ethyl [5-({2-[(8-bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B5365340.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5365370.png)

![[5-(2-hydroxy-5-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5365388.png)
![5-{[4-(1H-pyrazol-1-ylmethyl)piperidin-1-yl]carbonyl}-2,4'-bipyridine](/img/structure/B5365396.png)